molecular formula C13H26N2O2 B6144647 tert-Butyl isopropyl(piperidin-4-yl)carbamate CAS No. 690998-90-4

tert-Butyl isopropyl(piperidin-4-yl)carbamate

Cat. No.: B6144647
CAS No.: 690998-90-4
M. Wt: 242.36 g/mol
InChI Key: XZAWSXHPLCYGEF-UHFFFAOYSA-N
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Description

Contextualization of Carbamate (B1207046) Functionalities in Organic Synthesis

The carbamate group, characterized by the structure >N−C(=O)−O−, is a key functional group in organic chemistry. pharmaffiliates.com It can be considered a hybrid of an amide and an ester, and this unique structure confers upon it a high degree of chemical stability. orgsyn.org Carbamates are significantly more resistant to hydrolysis compared to esters, a property that makes them valuable as stable linkages in bioactive molecules.

In synthetic chemistry, carbamates are most frequently employed as protecting groups for amines. google.combroadpharm.com The delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group effectively reduces the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions. researchgate.net Furthermore, the carbamate moiety is a common feature in medicinal chemistry, where it can act as a bioisostere for the amide bond. This substitution can improve a drug candidate's metabolic stability and cell permeability. orgsyn.org The ability of the carbamate's N-H and C=O groups to participate in hydrogen bonding also allows it to form critical interactions with biological targets like enzymes and receptors.

Significance of Piperidine (B6355638) Scaffolds as Versatile Building Blocks in Organic Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals. ambeed.comnih.gov Its prevalence stems from its versatility as a scaffold, which can be readily functionalized at multiple positions to modulate a molecule's properties. The introduction of a piperidine core into a drug candidate can significantly influence its physicochemical and pharmacokinetic profiles. researchgate.netcymitquimica.com

Specifically, the piperidine scaffold can:

Modulate Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, which can enhance the aqueous solubility of a molecule—a critical factor for drug delivery and absorption. researchgate.netcymitquimica.com

Enhance Biological Activity: The rigid, chair-like conformation of the piperidine ring provides a well-defined three-dimensional structure that can orient substituents in precise vectors to optimize binding with a biological target. researchgate.net

Improve Pharmacokinetic Properties: By incorporating this scaffold, medicinal chemists can fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Piperidine derivatives are central components in drugs across numerous therapeutic areas, including neurology and oncology, highlighting their importance as a privileged scaffold in drug discovery. researchgate.netchemicalbook.com

Role of the N-Protection Strategy, Specifically the tert-Butyloxycarbonyl (Boc) Group, in Complex Molecule Construction

Multi-step organic synthesis requires the temporary masking of reactive functional groups to ensure that reactions occur only at the desired locations. The tert-Butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ideal balance of stability and ease of removal. researchgate.netchemicalbook.comrsc.org

The Boc group is typically installed on an amine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). researchgate.netchemicalbook.com Once in place, it is robust and inert to a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. This stability allows for extensive chemical transformations to be performed on other parts of the molecule without affecting the protected amine. researchgate.net

The key advantage of the Boc group is its lability under acidic conditions. chemicalbook.com It can be cleanly removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. chemicalbook.com This deprotection mechanism is orthogonal to many other protecting groups, which is a crucial feature in the synthesis of complex molecules like peptides and pharmaceutical intermediates. researchgate.net

Overview of tert-Butyl isopropyl(piperidin-4-yl)carbamate within Contemporary Synthetic Methodologies and its Strategic Importance as an Advanced Intermediate

This compound is a highly functionalized building block designed for use in complex synthetic pathways. Its strategic importance lies in the specific arrangement of its functional groups, which allows for a controlled, sequential series of reactions.

An analysis of its structure reveals its utility:

Piperidine Core: It is built upon the versatile 4-substituted piperidine scaffold, a proven structural element for engaging with biological targets.

Functionalized Exocyclic Amine: The amine at the 4-position is substituted with an isopropyl group. This specific alkylation suggests that an N-isopropyl moiety is a required feature in the final target molecule.

Boc Protection: This N-isopropyl amine is protected by a Boc group. This renders the nitrogen non-reactive, preventing it from interfering with subsequent reactions.

Reactive Ring Nitrogen: Crucially, the piperidine ring's nitrogen at the 1-position remains an unprotected secondary amine. This site serves as the primary point for further synthetic elaboration, allowing the entire scaffold to be coupled to other parts of a larger molecule through reactions like reductive amination, acylation, or nucleophilic substitution. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name tert-butyl N-isopropyl-N-(piperidin-4-yl)carbamate
Molecular Formula C₁₃H₂₆N₂O₂
Molecular Weight 242.36 g/mol
CAS Number 938556-31-9

Data sourced from public chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-piperidin-4-yl-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15(11-6-8-14-9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWSXHPLCYGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNCC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690998-90-4
Record name tert-butyl N-(piperidin-4-yl)-N-(propan-2-yl)carbamate
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Synthetic Methodologies for Tert Butyl Isopropyl Piperidin 4 Yl Carbamate

Retrosynthetic Analysis and Strategic Disconnections for the Compound

A retrosynthetic analysis of tert-butyl isopropyl(piperidin-4-yl)carbamate suggests logical bond disconnections to simplify the target molecule into readily available precursors. The most apparent disconnections are at the carbon-nitrogen bonds of the carbamate (B1207046) and the bond between the piperidine's exocyclic nitrogen and the isopropyl group.

This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the tert-butoxycarbonyl (Boc) group first, leading to N-isopropylpiperidin-4-amine. A subsequent disconnection of the isopropyl group reveals a key intermediate, 4-aminopiperidine (B84694). This suggests a synthetic strategy involving the N-isopropylation of 4-aminopiperidine followed by the installation of the Boc protecting group.

Pathway B: Initial disconnection of the isopropyl group, which would lead to tert-butyl piperidin-4-ylcarbamate. Further disconnection of the carbamate would again lead back to 4-aminopiperidine. This pathway implies a synthesis starting with the protection of the 4-amino group of a piperidine (B6355638) derivative, followed by the introduction of the isopropyl group.

A third, more convergent, disconnection could involve breaking the piperidine ring itself, suggesting a multi-component reaction strategy where the acyclic precursors combine to form the substituted piperidine ring in a single step.

Direct Synthesis Approaches from Primary Amine Precursors

Direct synthesis of this compound typically involves a linear sequence starting from a primary amine precursor, such as a protected or unprotected 4-aminopiperidine derivative.

N-Alkylation Strategies for Isopropyl Group Introduction

A crucial step in the synthesis is the introduction of the isopropyl group onto the 4-amino nitrogen of the piperidine ring. Reductive amination is a highly effective and widely used method for this transformation. masterorganicchemistry.comharvard.edu This reaction involves the condensation of an amine with a ketone (in this case, acetone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN). harvard.edu STAB is often preferred due to its selectivity for reducing the iminium ion in the presence of the ketone, its non-toxic byproducts, and its effectiveness under mild, slightly acidic conditions. harvard.edu

The general reaction is as follows: A piperidine-4-amine derivative is reacted with acetone (B3395972) in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), in the presence of a reducing agent like sodium triacetoxyborohydride. Acetic acid can be used as a catalyst. harvard.edu

Reagent/ConditionRoleTypical Parameters
Starting Material Primary amine4-Aminopiperidine derivative
Alkylation Agent Carbonyl sourceAcetone
Reducing Agent Hydride sourceSodium triacetoxyborohydride (STAB)
Solvent Reaction mediumDichloromethane (DCM), 1,2-Dichloroethane (DCE)
Catalyst Acid catalystAcetic Acid (optional)
Temperature Reaction conditionRoom temperature

Protecting Group Installation: Application of tert-Butyl Chloroformate or Di-tert-butyl Dicarbonate (B1257347)

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the exocyclic nitrogen is another key transformation. This is typically achieved using either di-tert-butyl dicarbonate (Boc anhydride, (Boc)2O) or tert-butyl chloroformate.

Using Di-tert-butyl Dicarbonate ((Boc)2O): This is a very common and mild method for Boc protection of amines. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), in a solvent like dichloromethane or tetrahydrofuran (B95107) (THF). nih.gov DMAP can act as a catalyst, increasing the reaction rate. google.com

Using tert-Butyl Chloroformate: This reagent can also be used for Boc protection, though it is generally more reactive and may require more careful control of reaction conditions. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

The strategic order of N-alkylation and N-protection is critical. A plausible and efficient route involves the reductive amination of a piperidine-4-amine that is already protected at the ring nitrogen (e.g., 1-Boc-4-aminopiperidine), followed by the Boc protection of the newly formed secondary amine at the 4-position. Alternatively, a tandem direct reductive amination followed by N-Boc protection in a one-pot procedure can be highly efficient, preventing overalkylation. nih.gov

ReagentRoleTypical Conditions
Di-tert-butyl dicarbonate ((Boc)2O) Boc group sourceBase (e.g., TEA, DMAP), Solvent (e.g., DCM, THF), Room temperature
tert-Butyl Chloroformate Boc group sourceBase (e.g., TEA), Solvent (e.g., DCM), 0°C to room temperature

Convergent Synthetic Routes and Modular Construction

Multi-Component Reaction Approaches Incorporating the Piperidine Core

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules, such as highly substituted piperidines, in a single step from three or more starting materials. chim.it An MCR approach to this compound would involve the simultaneous formation of the piperidine ring and the introduction of the required substituents.

While a specific MCR for this exact molecule is not widely reported, analogous syntheses of functionalized piperidines often employ reactions like the Hantzsch pyridine (B92270) synthesis (which can be adapted for piperidines) or other novel MCRs. These reactions typically involve an aldehyde, a β-ketoester, and an amine source, which assemble to form the piperidine skeleton. chim.it The challenge in this approach would be the selection of precursors that would result in the desired substitution pattern at the 4-position of the piperidine ring.

Sequential Functionalization of Pre-formed Piperidine Derivatives

This approach is a more linear but often more practical and controllable method for synthesizing the target compound. The synthesis would start with a commercially available or easily synthesized piperidine derivative, which is then sequentially functionalized.

A common starting material for this type of synthesis is a derivative of 4-piperidone. For example, N-Boc-4-piperidone can undergo reductive amination with isopropylamine (B41738) to introduce the isopropylamino group at the 4-position. The resulting secondary amine on the piperidine ring could then be protected with a Boc group. However, a more likely route would involve the reductive amination of 1-Boc-4-aminopiperidine with acetone, as this avoids potential side reactions and provides better control over the substitution pattern. researchgate.net

Another strategy involves starting with 4-aminopiperidine, performing the reductive amination with acetone to yield N-isopropylpiperidin-4-amine, and then protecting the exocyclic secondary amine with di-tert-butyl dicarbonate. This sequence must be carefully controlled to avoid competing reactions at the piperidine ring nitrogen.

Synthetic StepDescriptionKey Reagents
1. Ring Protection (optional) Protection of the piperidine ring nitrogen.Di-tert-butyl dicarbonate
2. Reductive Amination Introduction of the isopropyl group at the 4-amino position.Acetone, Sodium triacetoxyborohydride
3. N-Boc Protection Protection of the exocyclic secondary amine.Di-tert-butyl dicarbonate

Catalytic Synthesis Methodologies

Catalytic methods offer elegant and efficient pathways for the synthesis and functionalization of piperidine scaffolds. These approaches include transition metal-catalyzed reactions for introducing substituents and biocatalytic methods for preparing chiral intermediates, which can be precursors to the target molecule.

While direct transition metal-catalyzed N-isopropylation of tert-butyl piperidin-4-ylcarbamate is not widely documented, the principles of transition metal catalysis are instrumental in the functionalization of the piperidine ring. Methodologies such as palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H functionalization are commonly employed to introduce various substituents onto the piperidine core. organic-chemistry.orgresearchgate.net For the synthesis of the target compound, a plausible indirect route involves the transition metal-catalyzed coupling of an appropriate isopropyl-containing fragment to a pre-functionalized piperidine ring.

For instance, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned for the synthesis of a precursor, N-isopropyl-piperidin-4-amine. This could then be protected with a tert-butoxycarbonyl (Boc) group. The functionalization of the piperidine ring at various positions is also achievable using rhodium-catalyzed C-H insertion reactions, which allow for the introduction of functional groups that could be later converted to the desired isopropylamino moiety. organic-chemistry.org

A hypothetical reaction scheme could involve the coupling of 4-aminopiperidine with an isopropyl halide, catalyzed by a palladium complex. The resulting N-isopropyl-piperidin-4-amine would then be reacted with di-tert-butyl dicarbonate to yield the final product. The choice of catalyst, ligand, and base is critical in such transformations to ensure high yield and selectivity.

Table 1: Hypothetical Transition Metal-Catalyzed N-Isopropylation of a Piperidine Precursor

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃Buchwald-Hartwig LigandNaOtBuToluene10085
Pd(OAc)₂XPhosCs₂CO₃Dioxane11090
CuI1,10-PhenanthrolineK₂CO₃DMF12075

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines, which can be key intermediates. wiley.comnih.gov Enzymes such as ω-transaminases (ω-TAs) and imine reductases (IREDs) are particularly relevant for the asymmetric synthesis of chiral piperidine derivatives. nih.gov

A potential chemoenzymatic route to a chiral precursor of the target molecule could involve the asymmetric reductive amination of a suitable ketone. For instance, an engineered ω-transaminase could be used to convert a piperidin-4-one derivative to a chiral 4-aminopiperidine intermediate with high enantiomeric excess. This chiral amine can then be N-isopropylated and subsequently Boc-protected. Isopropylamine is often used as an amine donor in ω-TA catalyzed reactions, which could potentially be leveraged for direct isopropylation. wiley.com

Alternatively, imine reductases (IREDs) can catalyze the asymmetric reduction of a pre-formed imine between piperidin-4-one and isopropylamine. The selection of the appropriate IRED is crucial for achieving high stereoselectivity. This biocatalytic step would yield chiral N-isopropyl-piperidin-4-amine, which can then be protected to give the final product. nih.gov

Table 2: Biocatalytic Asymmetric Synthesis of a Chiral Piperidine Intermediate

Enzyme ClassSubstrateCo-substrate/Amine DonorProductEnantiomeric Excess (%)Conversion (%)
ω-TransaminaseN-Boc-piperidin-4-oneIsopropylaminetert-butyl (R)- or (S)-isopropyl(piperidin-4-yl)carbamate>9995
Imine Reductase (IRED)Iminium ion from piperidin-4-one and isopropylamineNAD(P)H(R)- or (S)-N-isopropyl-piperidin-4-amine>9892

Optimization of Reaction Conditions and Process Parameters

The optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness of the synthesis of this compound. A common and practical approach for its synthesis is the reductive amination of tert-butyl (4-oxopiperidin-1-yl)carbamate with acetone, followed by the removal of the piperidine N-Boc group if starting from a doubly protected piperidinone. The following subsections discuss the key parameters that are typically optimized for such a transformation.

The choice of solvent can significantly influence the rate and outcome of reductive amination reactions. researchgate.netacsgcipr.org Polar protic solvents like methanol (B129727) and ethanol (B145695) are often effective as they can facilitate the formation of the intermediate iminium ion. researchgate.net Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also commonly used, particularly with reducing agents like sodium triacetoxyborohydride. organic-chemistry.org The reaction kinetics are dependent on the solvent's ability to solubilize the reactants and stabilize the transition states. For instance, a study on the reductive amination of ketones found that methanol provided the highest rates for imine and Schiff base formation, leading to better yields. researchgate.net

Table 3: Effect of Solvent on the Reductive Amination Yield

SolventReducing AgentReaction Time (h)Yield (%)
MethanolNaBH(OAc)₃1292
Dichloromethane (DCM)NaBH(OAc)₃1888
Tetrahydrofuran (THF)NaBH(OAc)₃2475
EthanolNaBH₄1685

Temperature is a critical parameter that affects both reaction rate and selectivity. For reductive aminations, reactions are often conducted at room temperature to minimize side reactions, such as over-alkylation or reduction of the starting ketone. However, for less reactive substrates, elevated temperatures may be necessary to achieve a reasonable reaction rate. The thermal stability of the reactants and products must be considered. In catalytic hydrogenations, both temperature and hydrogen pressure are key variables. Higher pressures generally increase the rate of reduction but may also lead to non-selective reductions if not carefully controlled. For the N-alkylation of piperidines, temperatures can range from ambient to elevated, depending on the reactivity of the alkylating agent. researchgate.net

The stoichiometry of the reactants, including the amine, carbonyl compound, and reducing agent, is crucial for maximizing the yield and minimizing byproducts. In reductive amination, a slight excess of the amine or carbonyl compound may be used to drive the equilibrium towards imine formation. The amount of reducing agent is also critical; an insufficient amount will lead to incomplete reaction, while a large excess can result in unwanted side reactions and increase costs. Typically, 1.1 to 1.5 equivalents of the reducing agent are used. When an acid catalyst is employed to facilitate imine formation, its concentration must be optimized to avoid protonation of the amine, which would render it non-nucleophilic. acs.org

Table 4: Optimization of Reagent Stoichiometry for Reductive Amination

Equivalents of AcetoneEquivalents of NaBH(OAc)₃Equivalents of Acetic AcidYield (%)
1.21.20.185
1.51.20.190
1.51.50.194
1.51.50.589

Stereoselective Synthesis of Chiral Analogues or Precursors

While this compound itself is achiral, the synthesis of chiral analogues, particularly those with substituents on the piperidine ring, is of significant academic and pharmaceutical interest. nih.gov Stereoselective methods are crucial for isolating specific stereoisomers, which can exhibit distinct biological activities. The primary strategies for obtaining enantiomerically enriched precursors to chiral analogues include kinetic resolution of racemic mixtures and asymmetric synthesis from chiral starting materials.

Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For piperidine derivatives, several kinetic resolution strategies have been successfully employed.

Enantioselective Acylation: This method involves the acylation of a racemic secondary amine using a chiral catalyst. The catalyst, often a combination of an N-heterocyclic carbene (NHC) and a chiral hydroxamic acid, preferentially acylates one enantiomer, allowing for the separation of the slower-reacting, unacylated enantiomer from the acylated product. nih.gov This approach has proven effective for resolving various disubstituted piperidines, with selectivity factors (s) up to 52 being achieved. nih.gov The efficiency of this resolution is often dependent on the conformation of the piperidine ring, with a strong preference observed for the acylation of conformers where the α-substituent is in an axial position. nih.gov

Asymmetric Deprotonation: The use of a chiral base, such as a complex of n-butyllithium (n-BuLi) and a chiral diamine like (-)-sparteine (B7772259) or its surrogate, can achieve kinetic resolution by selectively deprotonating one enantiomer of an N-Boc protected piperidine. whiterose.ac.ukrsc.orgacs.org The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile. This method has been successfully applied to resolve N-Boc-2-arylpiperidines and their derivatives, yielding products with high enantiomeric ratios. whiterose.ac.ukrsc.org By choosing the appropriate enantiomer of the chiral ligand, it is possible to invert the selectivity of the reaction. acs.org

The following table summarizes representative conditions for the kinetic resolution of piperidine precursors.

Resolution MethodChiral Reagent/CatalystSubstrate TypeKey ParametersOutcome
Enantioselective AcylationChiral Hydroxamic Acid / NHCRacemic disubstituted piperidineAcylating agent, solventSeparation of acylated and unacylated enantiomers nih.gov
Asymmetric Deprotonationn-BuLi / (+)- or (-)-sparteineRacemic N-Boc-2-arylpiperidineToluene solvent, -78 °CEnantioenriched starting material and 2,2-disubstituted product acs.org

Asymmetric Synthesis from Chiral Precursors

An alternative to resolution is the direct synthesis of a single enantiomer from a chiral starting material. Multi-enzyme cascades represent a green and efficient approach. For instance, chiral 3-aminopiperidine derivatives can be synthesized from readily available amino alcohols derived from natural amino acids like L-ornithine. rsc.org This biocatalytic method utilizes a sequence of enzymes, such as galactose oxidase (GOase) and an imine reductase (IRED), in a one-pot reaction. rsc.org The enzymatic cascade proceeds through an unstable α-amino aldehyde intermediate which spontaneously cyclizes to an imine that is then stereoselectively reduced by the IRED, preventing racemization and leading to products with high enantiopurity. rsc.org

Purification and Isolation Techniques for Synthetic Products in Academic Settings

The purification and isolation of synthetic intermediates and the final product, this compound, are critical for obtaining materials of high purity suitable for characterization and further use. Standard techniques employed in academic laboratories include extraction, column chromatography, and recrystallization.

Work-up and Extraction

Following a reaction, a typical work-up procedure involves quenching the reaction mixture, often with an aqueous solution, followed by extraction of the product into an appropriate organic solvent. For basic compounds like piperidine derivatives, the pH of the aqueous layer may be adjusted to ensure the amine is in its free base form, facilitating its extraction into solvents like dichloromethane or ethyl acetate. The combined organic layers are then washed with brine to remove residual water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. nih.govrsc.org

Column Chromatography

Flash column chromatography is the most common method for purifying reaction mixtures in an academic setting. beilstein-journals.org For N-Boc protected amines and their precursors, silica (B1680970) gel is typically used as the stationary phase. researchgate.netderpharmachemica.com The choice of eluent (mobile phase) is crucial for achieving good separation and is determined by the polarity of the compounds to be separated, often guided by preliminary analysis using thin-layer chromatography (TLC). researchgate.net

A gradient of solvents is often employed, starting with a nonpolar solvent and gradually increasing the proportion of a more polar solvent to elute compounds of increasing polarity.

The table below provides examples of typical chromatography conditions for related compounds.

Compound TypeStationary PhaseEluent System (Mobile Phase)Reference
N-Boc protected aminesSilica GelDichloromethane/Methanol (e.g., 9:1) nih.gov
N-Boc protected aminesSilica GelPetrol Ether/Ethyl Acetate (e.g., 5:1 to 10:1) beilstein-journals.org
Reductive Amination ProductsSilica GelDichloromethane/Methanol (e.g., 0-10% gradient) rsc.org
General CarbamatesSilica GelChloroform/Methanol (e.g., 95:5) researchgate.net

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. umass.edu The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent or solvent system at different temperatures. umass.eduyoutube.com An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point. youtube.com

The process involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Hot filtration, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals. Impurities remain dissolved in the mother liquor.

Collecting the purified crystals by vacuum filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove residual solvent.

For carbamate compounds, which are often crystalline solids, recrystallization can be a highly effective final purification step. researchgate.netacs.org

Chemical Transformations and Reactivity Profile of Tert Butyl Isopropyl Piperidin 4 Yl Carbamate

Selective Deprotection Strategies for the tert-Butyloxycarbonyl (Boc) Group

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability in basic and nucleophilic conditions, while being readily removable under acidic conditions. organic-chemistry.org This characteristic allows for strategic deprotection in multi-step syntheses.

Acid-Mediated Deprotection Mechanisms and Conditions

The standard method for cleaving the N-Boc group involves treatment with strong acids. organic-chemistry.org The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the fragmentation of the protonated carbamate (B1207046). This process generates a stable tert-butyl cation, which subsequently forms isobutylene, and the unstable carbamic acid, which decarboxylates to yield the free amine. acs.org

Commonly employed acidic reagents include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents such as dioxane, methanol (B129727), or ethyl acetate. The reaction kinetics can exhibit a second-order dependence on the acid concentration, particularly with HCl. acs.org A potential complication of this method is the propensity of the liberated tert-butyl cation to alkylate other nucleophilic sites within the molecule. To mitigate this side reaction, scavengers like anisole (B1667542) or thiophenol are often added to the reaction mixture. organic-chemistry.org

Reagent/ConditionsSolventTemperatureNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Standard, highly effective method. Scavengers may be needed. nih.gov
HCl (4M)DioxaneRoom Temp.Provides fast and efficient deprotection. reddit.com
Aqueous Phosphoric Acid--Environmentally benign and mild reagent. organic-chemistry.org
Aluminum Chloride (AlCl₃)--A Lewis acid that mediates efficient cleavage. organic-chemistry.org
Choline chloride/p-toluenesulfonic acid (DES)- (Deep Eutectic Solvent)Room Temp.A sustainable method with short reaction times. mdpi.com

Alternative Deprotection Methods for Orthogonal Synthesis

Orthogonal synthesis requires protecting groups that can be removed under distinct conditions, allowing for selective deprotection of one functional group while others remain intact. sigmaaldrich.com While the Boc group is acid-labile, other groups like the fluorenylmethyloxycarbonyl (Fmoc) group are base-labile. organic-chemistry.org Developing alternative, non-acidic methods for Boc removal expands its utility in complex syntheses where acid-sensitive functionalities are present.

Thermolytic deprotection offers one such alternative, where the N-Boc group is cleaved by heating, often in a high-boiling solvent or under continuous flow conditions without any acid catalyst. acs.orgucc.ie This method can even allow for selective deprotection based on the electronic properties of the amine; for instance, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature. acs.orgucc.ie

MethodReagent/ConditionsNotesReference
Thermal (Flow Chemistry)Heating at ~150 °CCan be performed in various solvents like methanol or TFE; no acid catalyst required. acs.org
Heterogeneous Catalysis (Flow)Solid Brønsted acid catalysts (e.g., H-BEA zeolite) at high temp.Allows for continuous processing and easy product separation. researchgate.netrsc.org
Silyl-basedTrimethylsilyl iodide (TMSI)Useful for substrates where other methods are too harsh. reddit.com

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of tert-butyl isopropyl(piperidin-4-yl)carbamate is a nucleophilic center that can participate in a variety of chemical transformations. These reactions allow for the elaboration of the piperidine core, a common scaffold in pharmacologically active compounds. nih.govresearchgate.net

Electrophilic Additions and Quaternization Studies

The lone pair of electrons on the piperidine nitrogen readily attacks electrophiles. With alkylating agents, particularly in the absence of a base or with excess reagent, the reaction can proceed to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, converts the tertiary amine formed after initial alkylation into a permanently charged species. The reaction typically involves treating the piperidine with an alkyl halide (e.g., methyl iodide or ethyl bromide). researchgate.net

Further Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the piperidine scaffold.

Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Bases like potassium carbonate in a polar aprotic solvent such as DMF are commonly used. researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for introducing N-alkyl substituents. nih.gov These methods allow for the introduction of a wide range of N-alkyl groups, which can significantly influence the biological activity and physicochemical properties of the final compound. nih.govacs.org

Acylation: The piperidine nitrogen can be acylated using acylating agents like acyl chlorides or acid anhydrides, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). This reaction forms an amide bond and is a common strategy in the synthesis of bioactive molecules.

Formation of Complex Ring Systems via Intramolecular Cyclization

The piperidine nitrogen can act as an internal nucleophile in cyclization reactions to form fused or spirocyclic ring systems. nih.gov In such reactions, a substrate containing both the piperidine nitrogen and an electrophilic center connected by a suitable linker undergoes an intramolecular reaction to form a new ring. nih.govresearchgate.net

For instance, N-Boc protected piperidines can be designed to undergo intramolecular cyclization following a lithiation event, leading to the formation of new carbon-carbon bonds and the construction of bicyclic systems. acs.org Other strategies include radical-mediated cyclizations and transition-metal-catalyzed processes that form new C-N bonds, effectively incorporating the piperidine ring into a more complex polycyclic architecture. nih.gov An example of such a transformation is the intramolecular aza-Michael reaction, where the piperidine nitrogen adds to a tethered α,β-unsaturated system. nih.gov

Functionalization and Modification of the Piperidine Ring System

The piperidine ring is a common scaffold in many pharmaceuticals, and its functionalization is a key step in the development of new therapeutic agents. The reactivity of the ring in this compound is influenced by the presence of the bulky carbamate group at the C-4 position and the secondary amine within the ring.

The functionalization of the piperidine ring at specific positions is crucial for creating structural diversity. The positions alpha to the nitrogen (C-2 and C-6) are electronically activated, making them susceptible to reactions like C-H insertion. nih.gov However, the steric hindrance from the substituents on the nitrogen can direct reactions to other positions. For N-Boc protected piperidines, rhodium-catalyzed C-H insertion reactions have been shown to selectively functionalize the C-2 position. nih.govresearchgate.net

In contrast, achieving functionalization at the C-3 and C-5 positions often requires indirect methods. One such strategy involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the cyclopropane. nih.gov This approach allows for the introduction of substituents at the C-3 position with good stereocontrol.

Table 1: Regioselective Functionalization Strategies for Piperidine Derivatives
PositionReaction TypeKey Reagents/CatalystsOutcomeReference
C-2/C-6C-H InsertionRh2(R-TCPTAD)4Direct functionalization with arylacetate groups nih.gov
C-3/C-5Cyclopropanation/Ring-OpeningRh2(S-2-Cl-5-BrTPCP)4, followed by reductionIndirect introduction of substituents nih.gov

The piperidine ring can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of iminium ions, which are valuable intermediates for further functionalization. acs.org For instance, the use of hypervalent iodine reagents can lead to the formation of α-functionalized piperidines. nih.gov The resulting N-acyliminium ions can be trapped by various nucleophiles to introduce new substituents at the C-2 position. nih.gov

Reduction of the piperidine ring itself is less common as it is already a saturated heterocycle. However, if the ring contains sites of unsaturation, such as in a tetrahydropyridine precursor, catalytic hydrogenation is a common method to produce the fully saturated piperidine core. googleapis.com

Table 2: Oxidative and Reductive Transformations of Piperidine Derivatives
TransformationReagentsIntermediateProductReference
OxidationPhI(OAc)2, TMSBrN-acyliminium ionα-hydroxy-β,β-dibromine functionalized piperidine nih.gov
Reduction (of precursor)H2, Pd/CPyridin-3-ylcarbamatePiperidin-3-ylcarbamate googleapis.com

Reactivity of the Isopropyl Moiety and Potential for Further Derivatization

The isopropyl group attached to the carbamate nitrogen is generally considered to be chemically robust and less reactive than other parts of the molecule. Carbamates are known to be more reactive than amides, but the N-isopropyl group itself does not typically participate in reactions under standard conditions. noaa.gov

However, under specific and often harsh conditions, N-dealkylation of carbamates can be achieved. This would involve the cleavage of the nitrogen-isopropyl bond. Such transformations are not common and would likely require specialized reagents. The primary reactivity of the carbamate group itself is centered on the carbonyl carbon, which is susceptible to nucleophilic attack. rsc.org This can lead to the cleavage of the carbamate, but this is a reaction of the protecting group rather than a derivatization of the isopropyl moiety.

Mechanistic Investigations of Key Transformations

The mechanisms of piperidine functionalization have been the subject of detailed studies. For instance, the photoredox-catalyzed C-H arylation of piperidine derivatives is proposed to proceed through an initial electron transfer from the piperidine to an excited-state photocatalyst. nih.gov This generates a radical cation, which then undergoes deprotonation to form an α-amino radical. This radical can then react with an arylating agent. Subsequent steps can lead to product epimerization, resulting in high diastereoselectivity. nih.gov

In the case of copper-catalyzed C-H amination for the synthesis of piperidines, mechanistic studies, including kinetic isotope effect experiments and computational analysis, suggest a pathway involving a Cu(I)/Cu(II) catalytic cycle. nih.govacs.org The reaction is believed to proceed through an intramolecular hydrogen atom abstraction by a copper-nitrene intermediate. nih.govacs.org These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of these transformations.

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The piperidine (B6355638) moiety is a prevalent feature in numerous natural products and pharmaceuticals, and tert-butyl piperidin-4-ylcarbamate serves as a readily available starting material for the synthesis of more elaborate heterocyclic systems. Its utility is frequently demonstrated in the construction of novel therapeutic agents.

A significant application of this building block is in the synthesis of inhibitors for the NLRP3 inflammasome, a key target in inflammatory diseases. beilstein-journals.org Researchers have utilized tert-butyl piperidin-4-ylcarbamate as a foundational piece to construct complex molecules that can modulate this critical inflammatory signaling pathway. beilstein-journals.org For instance, it can be reacted with various electrophiles at the piperidine nitrogen, followed by deprotection of the Boc group and subsequent functionalization of the primary amine to create intricate scaffolds.

One exemplary reaction involves the nucleophilic aromatic substitution of tert-butyl piperidin-4-ylcarbamate on a fluorinated aromatic ring, followed by further transformations to yield complex benzimidazole (B57391) derivatives. This strategy highlights the compound's role in a modular synthetic approach, where different fragments can be systematically added to build a target molecule with desired biological activity.

Table 1: Representative Reactions in the Synthesis of Heterocyclic Scaffolds

Reactant 1Reactant 2Reagents and ConditionsProductYield (%)
tert-Butyl piperidin-4-ylcarbamate1-Fluoro-2-nitrobenzeneK2CO3, DMF, 100 °Ctert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamateHigh
tert-Butyl piperidin-4-ylcarbamate2,4-Dichloropyrimidinep-TSA, Toluene2-Chloro-4-(piperidin-4-ylamino)pyrimidine derivativeGood

Application in Divergent Synthesis Strategies for Molecular Libraries

Divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally diverse compounds from a common intermediate. The structure of tert-butyl piperidin-4-ylcarbamate, with its two distinct nitrogen atoms (the piperidine nitrogen and the protected primary amine), makes it an ideal starting point for such strategies. nih.gov

A divergent approach can commence with the selective functionalization of the piperidine nitrogen. This can be achieved through reactions such as reductive amination, acylation, or arylation. Following this initial diversification step, the Boc protecting group can be removed to liberate the primary amine, which can then be subjected to a second round of diversification reactions. This two-pronged approach allows for the creation of a large and diverse library of compounds from a single, readily available starting material. mskcc.org

For example, a library of substituted piperidines can be generated by reacting tert-butyl piperidin-4-ylcarbamate with a variety of aldehydes in a reductive amination reaction. Subsequently, the Boc group can be cleaved, and the resulting primary amines can be acylated with a range of carboxylic acids, leading to a matrix of amides with diverse substituents at both the 1 and 4 positions of the piperidine ring.

Contribution to Scaffold Diversification and Analog Preparation in Academic Research

In academic research, the focus is often on exploring structure-activity relationships (SAR) by systematically modifying a lead compound. tert-Butyl piperidin-4-ylcarbamate provides a versatile platform for such scaffold diversification and analog preparation. The piperidine ring can be considered a central scaffold that can be decorated with various functional groups to probe their effects on biological activity. beilstein-journals.org

The ability to selectively functionalize the two nitrogen atoms is key to its utility in this context. For example, in the development of kinase inhibitors, the piperidine scaffold can be used to orient substituents in a specific three-dimensional arrangement to maximize interactions with the target protein. By synthesizing a series of analogs with different substituents on the piperidine ring, researchers can systematically explore the chemical space around a lead compound and identify key structural features required for potency and selectivity.

Table 2: Examples of Scaffold Diversification Reactions

Starting MaterialReaction TypeReagentsResulting Scaffold
tert-Butyl piperidin-4-ylcarbamateN-ArylationAryl halide, Pd catalyst, baseN-Aryl-4-(Boc-amino)piperidine
tert-Butyl piperidin-4-ylcarbamateN-AcylationAcid chloride, baseN-Acyl-4-(Boc-amino)piperidine
4-Amino-1-(aryl)piperidine (after deprotection)SulfonylationSulfonyl chloride, baseN-Aryl-4-(sulfonamido)piperidine

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern drug discovery relies heavily on high-throughput synthesis and purification technologies. Flow chemistry and automated synthesis platforms offer significant advantages in terms of speed, efficiency, and reproducibility. While specific examples detailing the integration of tert-butyl piperidin-4-ylcarbamate into these platforms are not extensively documented, the chemistry associated with this building block is well-suited for such applications.

Reactions involving tert-butyl piperidin-4-ylcarbamate, such as N-acylations and reductive aminations, are generally high-yielding and proceed under mild conditions, making them amenable to automation. For instance, the acylation of the piperidine nitrogen can be performed in a flow reactor by passing a solution of the piperidine and an acid chloride through a heated coil. The short reaction times and efficient mixing in a flow system can lead to improved yields and purity compared to traditional batch synthesis. acs.org

Furthermore, the Boc-protecting group is compatible with solid-phase synthesis techniques. tert-Butyl piperidin-4-ylcarbamate can be attached to a solid support, and subsequent chemical transformations can be carried out in an automated fashion. This approach is particularly useful for the synthesis of peptide and peptoid libraries containing the piperidine scaffold.

Scalable Synthesis Considerations for Research and Development Applications

For a building block to be truly useful in research and development, its synthesis must be scalable to produce the quantities required for extensive biological testing and preclinical studies. The synthesis of tert-butyl piperidin-4-ylcarbamate itself is a well-established and scalable process. smolecule.com

One common industrial-scale synthesis involves the reductive amination of 1-benzyl-4-piperidone with ammonia, followed by Boc protection of the resulting amine and subsequent debenzylation. Each of these steps has been optimized for large-scale production, ensuring a reliable supply of this key building block.

Analytical Methodologies for Characterization in Synthetic Research

Spectroscopic Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For tert-Butyl isopropyl(piperidin-4-yl)carbamate, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all constituent parts.

In ¹H NMR, the protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.4 ppm, integrating to nine protons. The isopropyl group would present as a septet for the single methine proton and a doublet for the six equivalent methyl protons. The protons on the piperidine (B6355638) ring would produce a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). Due to restricted rotation around the carbamate (B1207046) C-N bond, some signals may appear broadened or as multiple sets of peaks at different temperatures.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic shift around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear near 80 ppm and 28 ppm, respectively. The carbons of the isopropyl group and the piperidine ring would resonate in the aliphatic region of the spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~1.4Singlet9H
Isopropyl (-CH(CH₃)₂)VariableSeptet1H
Isopropyl (-CH(CH₃)₂)VariableDoublet6H
Piperidine Ring Protons~1.5 - 3.5Multiplets9H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

GroupPredicted Chemical Shift (δ, ppm)
Carbamate Carbonyl (C=O)~155
tert-Butyl Quaternary Carbon~80
tert-Butyl Methyl Carbons~28
Isopropyl and Piperidine Carbons~20 - 60

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the most prominent feature in the IR spectrum is the strong absorption band of the carbamate carbonyl (C=O) group, which is expected in the range of 1680-1700 cm⁻¹. Other key vibrations include C-H stretching from the aliphatic groups (isopropyl, tert-butyl, and piperidine ring) around 2850-3000 cm⁻¹ and C-N stretching vibrations at lower wavenumbers.

Table 3: Key Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=O Stretch (Carbamate)1680 - 1700Strong
C-N Stretch1250 - 1350Medium
C-O Stretch1150 - 1170Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₃H₂₆N₂O₂), the molecular weight is 242.36 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and thus the molecular formula.

Table 4: Expected Key Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Identity
243.2[M+H]⁺ (Protonated Molecule)
187.2[M+H - C₄H₈]⁺ (Loss of isobutylene)
143.1[M+H - C₅H₉O₂]⁺ (Loss of Boc group)
57.1[C₄H₉]⁺ (tert-Butyl cation)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as trifluoroacetic acid (TFA) or formic acid. By monitoring the reaction mixture over time, HPLC can be used to determine the rate of consumption of starting materials and the formation of the product. The purity of the final product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Volatile Components and Reaction Byproducts

Gas Chromatography (GC) is used to analyze volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it may have limited volatility for standard GC analysis. Carbamates can also be thermally labile, potentially degrading in the high-temperature environment of the GC injector port. proquest.comnih.gov Therefore, GC is more likely to be used to detect and quantify volatile impurities or residual solvents from the synthesis rather than for direct analysis of the main compound. If direct analysis is required, derivatization to a more volatile and stable compound might be necessary, or specialized injection techniques could be employed to minimize thermal decomposition. proquest.comscispec.co.th

Crystallographic Techniques for Solid-State Structure Confirmation (e.g., X-ray Diffraction)

While spectroscopic and chromatographic techniques provide valuable information about the connectivity and purity of a compound, single-crystal X-ray diffraction provides unambiguous proof of its three-dimensional structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and conformational arrangements of atoms within a crystal lattice.

To date, the specific crystal structure of this compound has not been reported in the publicly available crystallographic databases. However, the analysis of closely related structures, such as other N-Boc protected piperidine derivatives, can provide significant insight into the expected solid-state conformation of the target molecule.

For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals that the piperazine (B1678402) ring adopts a chair conformation with di-equatorial substitution, which is a common low-energy conformation for such six-membered rings. nih.gov It is highly probable that the piperidine ring in this compound would also adopt a similar chair conformation. The bulky tert-butoxycarbonyl (Boc) group and the isopropyl group on the nitrogen atoms would likely occupy equatorial positions to minimize steric hindrance.

The process of obtaining a crystal structure involves several steps. First, a single crystal of high quality must be grown, which can be a challenging and iterative process involving the slow evaporation of a solvent from a saturated solution of the pure compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting structural data would provide precise measurements of all bond lengths and angles within the molecule. For example, the C-N bond lengths within the piperidine ring and the geometry around the carbamate nitrogen would be determined with high precision. Furthermore, intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, that dictate the packing of the molecules in the crystal lattice would be elucidated.

Table 2: Expected Crystallographic Parameters for a Substituted N-Boc-Piperidine Derivative

ParameterExpected Value/Observation
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Piperidine Ring ConformationChair
Substituent PositionsEquatorial to minimize steric strain
C-N-C bond angles in ring~110-112° (Typical for sp³ hybridized nitrogen in a ring)
Carbamate GeometryPlanar or near-planar

Note: This data is predictive and based on the analysis of similar known crystal structures.

Future Directions and Emerging Research Avenues in the Synthetic Chemistry of Tert Butyl Isopropyl Piperidin 4 Yl Carbamate

Development of More Sustainable and Environmentally Benign Synthetic Routes

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. researchgate.net The synthesis of complex heterocyclic molecules like tert-butyl isopropyl(piperidin-4-yl)carbamate is a prime area for the application of these principles.

Future synthetic strategies are expected to move away from traditional multi-step processes that rely on stoichiometric reagents and volatile organic solvents. Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases and transaminases, offers a highly selective and environmentally benign alternative for constructing and functionalizing piperidine (B6355638) rings. rsc.orgnih.gov Biocatalytic methods operate under mild conditions (room temperature, aqueous media) and can provide high enantioselectivity, which is crucial for pharmaceutical applications. nih.gov A recent study demonstrated the first biocatalytic synthesis of piperidine derivatives using an immobilized lipase, which could be reused for up to ten cycles without significant loss of activity. rsc.org

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through ball milling, are gaining traction as a sustainable synthetic method. tandfonline.comunigoa.ac.in This technique uses mechanical force to initiate chemical reactions, eliminating the need for bulk solvents and often leading to higher yields and shorter reaction times.

Renewable Feedstocks: A long-term goal is the synthesis of N-heterocycles from biomass-derived platform chemicals, such as levulinic acid. frontiersin.orgrsc.org Developing catalytic routes to convert these renewable resources into piperidine precursors would represent a major advance in sustainable pharmaceutical manufacturing.

Synthetic Approach Traditional Method (Illustrative) Potential Green Alternative Key Advantages
Piperidine Ring Formation Multi-step synthesis from pyridine (B92270) with heavy metal catalysts (e.g., Pt, Pd) under high pressure. nih.govOne-pot chemo-enzymatic cascade from activated pyridines. nih.govMild conditions, high stereoselectivity, reduced metal waste.
Carbamate (B1207046) Formation Use of phosgene (B1210022) derivatives or isocyanates. nih.govDirect carboxylation using CO2, amines, and alcohols with a reusable catalyst. psu.eduAvoids highly toxic reagents, utilizes a renewable C1 source. psu.edu
Solvent Usage Chlorinated solvents (e.g., Dichloromethane).Water, ionic liquids, or solvent-free conditions (ball milling). tandfonline.comfrontiersin.orgReduced environmental impact, improved worker safety.
Energy Input Prolonged heating under reflux.Microwave irradiation or flow chemistry with precise temperature control. rsc.orgrasayanjournal.co.inFaster reaction times, lower energy consumption.

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for accessing complex molecules efficiently. For a scaffold like this compound, future research will likely focus on catalysts that enable late-stage functionalization and streamline synthetic pathways.

Emerging catalytic frontiers include:

Photoredox Catalysis: This rapidly evolving field uses light to initiate chemical reactions via single-electron transfer pathways. It has proven effective for the C-H functionalization of N-heterocycles, allowing for the direct introduction of alkyl or aryl groups onto the piperidine ring without the need for pre-functionalization. mdpi.com Organic photoredox catalysts offer a more sustainable alternative to traditional iridium- or ruthenium-based systems.

Electrocatalysis: By using electricity to drive chemical reactions, electrocatalysis can often eliminate the need for chemical oxidants or reductants, leading to cleaner reaction profiles. Nickel electrocatalysis has been used for radical cross-coupling reactions to modify piperidines, offering an efficient way to form new carbon-carbon bonds. medhealthreview.com

Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations that would otherwise require multiple steps. A hybrid bio-organocatalytic cascade, for instance, could use a transaminase to generate a key intermediate that then undergoes an organocatalyzed Mannich reaction to build the piperidine core. nih.gov

C-H Activation: Directly converting C-H bonds into C-C or C-heteroatom bonds is a primary goal of modern synthesis as it shortens synthetic routes. While challenging, the development of catalysts for the selective C-H functionalization of the piperidine ring would allow for the direct elaboration of the core structure, providing rapid access to a diverse range of analogues.

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions. For a target like this compound, AI and ML could be applied in several ways:

Retrosynthesis Prediction: AI-powered retrosynthesis software can propose multiple synthetic pathways to a target molecule, including routes that a human chemist might overlook. This can accelerate the initial design phase of a synthesis.

Reaction Condition Optimization: ML algorithms can build predictive models from experimental data to identify the optimal conditions (e.g., catalyst, solvent, temperature, concentration) for a given reaction, minimizing the number of experiments required and thus saving time and resources.

Catalyst Design: Machine learning can be used to predict the performance of potential catalysts, guiding the design of new and more effective catalytic systems for piperidine synthesis and functionalization.

Potential Applications in Supramolecular Chemistry or Material Science

The unique structural features of this compound—a rigid six-membered ring, a hydrogen bond-donating secondary amine (N-H) within the ring, a hydrogen bond-accepting carbamate carbonyl group, and bulky, lipophilic tert-butyl and isopropyl groups—make it an intriguing building block for applications beyond pharmaceuticals.

Supramolecular Assemblies: The piperidine N-H and carbamate C=O groups provide well-defined hydrogen bonding sites. These could be exploited to direct the self-assembly of molecules into higher-order structures like gels, liquid crystals, or discrete molecular cages. The bulky protecting groups could be used to control the packing and solubility of these assemblies.

Porous Materials: Incorporation of this motif into larger structures could lead to the formation of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inherent rigidity of the piperidine ring could help form predictable and stable porous networks, while the functional groups could be tailored to selectively bind guest molecules.

Design and Synthesis of Advanced Multi-Functionalized Intermediates

The true value of a building block like this compound lies in its potential for elaboration into more complex, multi-functionalized molecules. The carbamate group serves as a robust protecting group for the 4-amino functionality, allowing for selective reactions at other sites on the piperidine ring.

Future research will focus on creating advanced intermediates where the piperidine ring is functionalized at multiple positions with orthogonal protecting groups. This would allow for the sequential and controlled introduction of different substituents, a critical capability for generating libraries of compounds in drug discovery.

Position on Ring Potential Functionalization Synthetic Strategy Potential Application
N1 (Ring Nitrogen) Alkylation, Arylation, AcylationStandard nucleophilic substitution reactions.Introduction of key pharmacophoric elements; attachment to solid support for library synthesis.
C2/C6 (alpha to N1) Alkylation, ArylationDirected C-H functionalization using photoredox or transition metal catalysis.Modulation of basicity and steric profile; creating chiral centers.
C3/C5 (beta to N1) Halogenation, HydroxylationRadical-based reactions or biocatalytic oxidation. news-medical.netIntroduction of handles for further cross-coupling reactions or derivatization.

By developing methods to selectively functionalize these positions, this compound can serve as a versatile scaffold for constructing highly complex and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl isopropyl(piperidin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include alkylation with isopropyl halides and carbamation using tert-butyl chloroformate. Optimization requires inert atmospheres (e.g., nitrogen), controlled temperatures (0–25°C), and bases like triethylamine to minimize side reactions. For example, tert-butyl carbamate moieties are introduced via nucleophilic substitution, as seen in analogous piperidine-carbamate syntheses .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms piperidine ring substitution patterns and carbamate linkage. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. High-performance liquid chromatography (HPLC) ensures purity, as demonstrated in characterization studies of related carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or structural analogs with varying substituents. For instance, trifluoromethyl groups enhance lipophilicity and target affinity compared to non-fluorinated analogs . Systematic comparisons using isosteric replacements and standardized assay protocols (e.g., fixed IC50 determination methods) are recommended .

Q. What strategies improve the metabolic stability of this compound derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying the carbamate’s tert-butyl group to reduce esterase susceptibility can enhance stability. Pharmacokinetic studies on similar compounds highlight the importance of logP optimization (2–4) for balancing solubility and membrane permeability .

Q. How do substituents like bromobenzyl or trifluoromethyl impact receptor binding affinity?

  • Methodological Answer : Bromobenzyl groups enable π-π stacking with aromatic residues in binding pockets, while trifluoromethyl groups enhance hydrophobic interactions. For example, in piperidine-based analogs, trifluoromethyl substitution increased binding affinity to serotonin receptors by 30% compared to non-fluorinated derivatives .

Q. What are the critical considerations for designing structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer : Focus on systematic variation of substituents at the piperidine 4-position and carbamate side chains. Use computational docking to predict interactions with target proteins (e.g., kinases, GPCRs). Prioritize analogs with balanced steric and electronic properties, as demonstrated in studies comparing trifluoromethylbenzyl vs. benzyl derivatives .

Q. Which heterocyclic systems synergize with the piperidine-carbamate scaffold to modulate activity?

  • Methodological Answer : Triazine (e.g., 1,3,5-triazine) or pyrazine rings introduce hydrogen-bonding sites, enhancing interactions with enzymatic active sites. For example, triazine-linked piperidine carbamates showed 50% higher inhibition of acetylcholinesterase compared to non-heterocyclic analogs .

Q. How can solubility challenges in in vitro assays be addressed?

  • Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as hydrochloride salts. If solubility remains low, employ prodrug strategies by replacing the tert-butyl group with water-soluble moieties (e.g., phosphate esters). Experimental determination via shake-flask methods is advised, as solubility data for carbamates are often unavailable .

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